molecular formula C11H10F3N3O B4395904 N-(2-furylmethyl)-4-methyl-6-(trifluoromethyl)-2-pyrimidinamine

N-(2-furylmethyl)-4-methyl-6-(trifluoromethyl)-2-pyrimidinamine

Cat. No. B4395904
M. Wt: 257.21 g/mol
InChI Key: VMHWLAHAQRSGHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-furylmethyl)-4-methyl-6-(trifluoromethyl)-2-pyrimidinamine, also known as FMePy, is a pyrimidine derivative that has gained attention in the scientific community due to its potential applications in drug discovery. FMePy has been shown to have promising results in inhibiting specific enzymes and pathways, making it a valuable tool in understanding biological processes and developing new treatments for diseases.

Mechanism of Action

N-(2-furylmethyl)-4-methyl-6-(trifluoromethyl)-2-pyrimidinamine works by binding to specific sites on enzymes and disrupting their activity. It has been shown to have a high affinity for the ATP-binding site of protein kinase CK2, which is involved in regulating cell growth and survival. By inhibiting the activity of CK2, N-(2-furylmethyl)-4-methyl-6-(trifluoromethyl)-2-pyrimidinamine can potentially slow down or stop the growth of cancer cells.
Biochemical and Physiological Effects:
N-(2-furylmethyl)-4-methyl-6-(trifluoromethyl)-2-pyrimidinamine has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of specific enzymes, as well as disrupt certain pathways involved in cell growth and survival. N-(2-furylmethyl)-4-methyl-6-(trifluoromethyl)-2-pyrimidinamine has also been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-furylmethyl)-4-methyl-6-(trifluoromethyl)-2-pyrimidinamine in lab experiments is its specificity for certain enzymes and pathways. This allows researchers to study the effects of inhibiting these targets without affecting other processes in the cell. However, N-(2-furylmethyl)-4-methyl-6-(trifluoromethyl)-2-pyrimidinamine may have limitations in terms of its solubility and stability, which can affect its effectiveness in experiments.

Future Directions

There are several potential future directions for research involving N-(2-furylmethyl)-4-methyl-6-(trifluoromethyl)-2-pyrimidinamine. One area of interest is its potential as a treatment for cancer, particularly in combination with other drugs. N-(2-furylmethyl)-4-methyl-6-(trifluoromethyl)-2-pyrimidinamine may also have applications in treating other diseases, such as inflammatory diseases and neurodegenerative disorders. Further research is needed to fully understand the mechanisms of action of N-(2-furylmethyl)-4-methyl-6-(trifluoromethyl)-2-pyrimidinamine and its potential applications in drug discovery.

Scientific Research Applications

N-(2-furylmethyl)-4-methyl-6-(trifluoromethyl)-2-pyrimidinamine has been extensively studied for its potential applications in drug discovery. It has been shown to inhibit the activity of specific enzymes, such as protein kinase CK2 and dihydrofolate reductase, which are involved in various biological processes. N-(2-furylmethyl)-4-methyl-6-(trifluoromethyl)-2-pyrimidinamine has also been studied for its potential in treating cancer, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo.

properties

IUPAC Name

N-(furan-2-ylmethyl)-4-methyl-6-(trifluoromethyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3N3O/c1-7-5-9(11(12,13)14)17-10(16-7)15-6-8-3-2-4-18-8/h2-5H,6H2,1H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMHWLAHAQRSGHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NCC2=CC=CO2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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